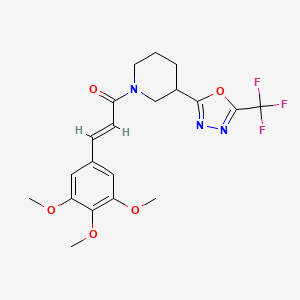![molecular formula C17H16N2O4 B2534270 Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922055-50-3](/img/structure/B2534270.png)
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, also known as clozapine, is a medication used to treat schizophrenia. It is considered a second-generation antipsychotic drug and is known for its effectiveness in treating treatment-resistant schizophrenia.
科学的研究の応用
Catalytic Enantioselective Reactions
Catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have been explored for the synthesis of chiral derivatives. These reactions, utilizing cyclic imines like dibenzo[b,f][1,4]oxazepines, have led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. Such methodologies are significant in the synthesis of bioactive molecules and pharmaceuticals (Munck et al., 2017).
Synthesis of Heterocyclic Compounds
The development of new synthetic methods for the creation of heterocyclic compounds using dibenzo[b,f][1,4]oxazepines as key intermediates is an area of interest. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclization reactions represents a method for constructing complex heterocyclic frameworks that could have implications in drug discovery and development (Katritzky et al., 2001).
Photodegradation Studies
Photodegradation studies of urethane model systems have identified various degradation products and mechanisms, which are crucial for understanding the stability and lifetime of polymeric materials. These findings have implications for the design and selection of materials for outdoor applications, where resistance to sunlight-induced degradation is essential (Beachell & Chang, 1972).
作用機序
Target of Action
The primary target of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor control, reward learning, and several other neurological processes .
Mode of Action
Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate affects the dopaminergic pathways in the brain . These pathways are involved in motor control, reward, and several other functions. The downstream effects of this inhibition can lead to changes in these neurological processes .
Pharmacokinetics
The compound’s log octanol-water partition coefficient (log kow) is estimated to be 498 , suggesting that it may have good lipid solubility and could potentially cross the blood-brain barrier.
Result of Action
The inhibition of the Dopamine D2 receptor by Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can lead to a variety of molecular and cellular effects. These can include changes in neuronal firing rates, alterations in neurotransmitter release, and modifications to synaptic plasticity . The exact effects can vary depending on the specific location and context within the brain .
Action Environment
The action, efficacy, and stability of Ethyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health status or genetic makeup), and external factors like temperature and pH. More research is needed to fully understand these influences .
特性
IUPAC Name |
ethyl N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-3-22-17(21)18-11-8-9-14-12(10-11)16(20)19(2)13-6-4-5-7-15(13)23-14/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNYRSOGZCCMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)
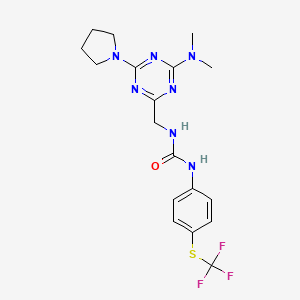
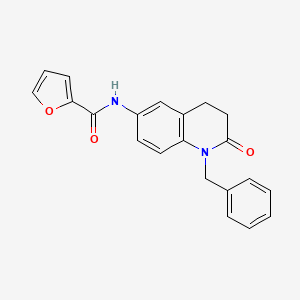
![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)

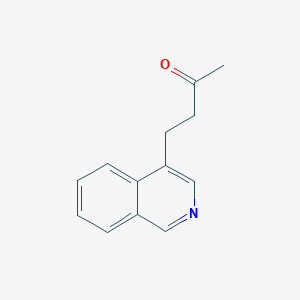
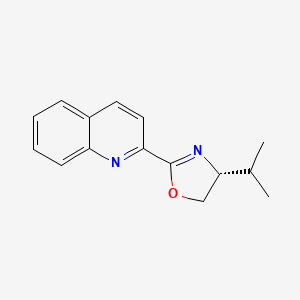
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)
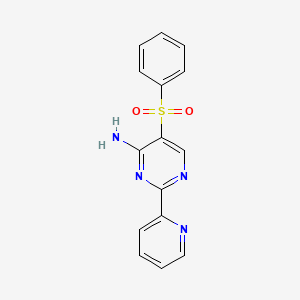

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)
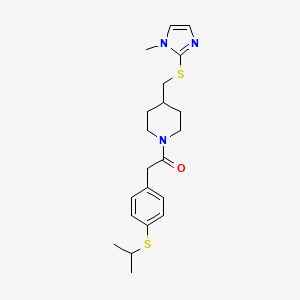
![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)
